N-(tert-butoxycarbonyl)-N-isopropylphenylalanine
Description
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-12(2)18(16(21)22-17(3,4)5)14(15(19)20)11-13-9-7-6-8-10-13/h6-10,12,14H,11H2,1-5H3,(H,19,20)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRFJJVRJAEMPP-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(CC1=CC=CC=C1)C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Isopropylation of Phenylalanine
N-Alkylation of primary amines requires careful control to avoid over-alkylation. For phenylalanine, isopropylation is typically achieved using isopropyl bromide or iodide in the presence of a mild base.
Representative Protocol
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Reagents : L-Phenylalanine (1 equiv), isopropyl bromide (1.2 equiv), sodium bicarbonate (2 equiv).
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Workup : Neutralization with dilute HCl, extraction with ethyl acetate, and crystallization from hexane.
Challenges include minimizing dialkylation, which is mitigated by using a slight excess of phenylalanine and controlled stoichiometry.
Boc Protection of N-Isopropylphenylalanine
The secondary amine in N-isopropylphenylalanine is protected using di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions.
Optimized Protocol
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Reagents : N-Isopropylphenylalanine (1 equiv), Boc anhydride (1.1 equiv), potassium carbonate (1.5 equiv).
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Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 6 hours.
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Workup : Filtration to remove salts, solvent evaporation, and recrystallization from petroleum ether.
The Boc group’s stability under acidic conditions ensures compatibility with subsequent peptide coupling reactions.
Alternative Synthetic Strategies
Reductive Amination for N-Isopropylation
An alternative to alkylation employs reductive amination using acetone and a reducing agent:
Solid-Phase Synthesis Approaches
Solid-phase methods adapt the handle-resin strategy for carboxamide synthesis, as demonstrated in peptide α-carboxamide preparations:
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Resin : Wang resin functionalized with hydroxymethylphenoxyacetic acid.
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Coupling : HBTU/HOBt activation, 2-hour coupling cycles.
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Cleavage : 95% TFA/water, 2 hours.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Alkylation-Boc | High yield, scalable | Requires halide scavengers | 75–85 | 95–98 |
| Reductive Amination | Avoids alkyl halides | Lower yield, longer reaction time | 65–70 | 90–95 |
| Solid-Phase | Simplified purification | Limited to small-scale synthesis | 75–80 | 90–95 |
Critical Process Parameters
Solvent Selection
Temperature Control
Purification Techniques
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Crystallization : Hexane/ethyl acetate mixtures yield high-purity N-isopropylphenylalanine.
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Column Chromatography : Silica gel with 5% methanol/DCM for Boc-protected product.
Industrial-Scale Adaptations
Patent methodologies from N-Boc piperidine synthesis inform scalable processes:
Chemical Reactions Analysis
Types of Reactions
N-(tert-butoxycarbonyl)-N-isopropylphenylalanine undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid, oxalyl chloride in methanol.
Substitution Reagents: Trimethylsilyltrifluoromethane sulfonate, 2,6-lutidine.
Major Products Formed
Deprotection: Phenylalanine derivatives with free amino groups.
Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.
Scientific Research Applications
Peptide Synthesis
Boc-Iso-Phe as a Building Block:
Boc-Iso-Phe is widely utilized as an intermediate in the synthesis of peptides. Its tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during peptide assembly, facilitating the formation of complex structures. The compound's isopropyl side chain contributes to the hydrophobic character of peptides, which can enhance their biological activity and stability.
Case Studies:
- Synthesis of Bioactive Peptides: Research has demonstrated that Boc-Iso-Phe can be incorporated into cyclic peptides, which exhibit improved binding affinities for target proteins compared to their linear counterparts. This modification often leads to enhanced pharmacological properties, making them suitable candidates for drug development .
- Chiral Resolution: Boc-Iso-Phe derivatives have been employed in chiral resolution processes, where they serve as chiral auxiliaries. These derivatives facilitate the separation of enantiomers, crucial for producing optically pure compounds necessary for therapeutic applications .
Drug Development
Therapeutic Applications:
The incorporation of Boc-Iso-Phe into drug candidates has been linked to various therapeutic areas, particularly in the development of inhibitors targeting specific biological pathways.
Case Studies:
- Integrin Inhibitors: Compounds derived from Boc-Iso-Phe have shown promise as integrin inhibitors, which are significant in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. These derivatives can modulate immune responses by interfering with cell adhesion processes .
- Anticancer Agents: Research indicates that Boc-Iso-Phe-based compounds can act as potent anticancer agents by inducing apoptosis in cancer cells through specific receptor interactions. The structural modifications provided by Boc-Iso-Phe enhance the selectivity and potency of these agents against tumor cells .
Material Science
Polymer Synthesis:
Boc-Iso-Phe has been explored in the synthesis of novel polymers with potential applications in drug delivery systems. The hydrophobic nature of the isopropyl group can influence the solubility and release profiles of drugs encapsulated within polymer matrices.
Case Studies:
- Controlled Release Systems: Studies have shown that polymers incorporating Boc-Iso-Phe can provide controlled release of therapeutic agents, thereby improving bioavailability and reducing side effects associated with rapid drug release .
Mechanism of Action
The primary mechanism of action of N-(tert-butoxycarbonyl)-N-isopropylphenylalanine involves the protection of the amino group through the formation of a stable carbamate linkage. This protects the amino group from unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-(tert-butoxycarbonyl)-N-isopropylphenylalanine with analogous Boc-protected phenylalanine derivatives:
Key Observations:
- Purity/Yield : Purity varies significantly (74–98%), influenced by substituents and synthesis methods. For instance, EDCI-mediated coupling () achieves 94.8% yield, while propyl-substituted derivatives () show lower yields due to side reactions .
- Thermal Stability : Methyl N-(tert-Boc-L-alanyl)-N-propyl-L-phenylalaninate has a higher melting point (~141°C), suggesting enhanced crystallinity compared to other derivatives .
Q & A
Q. How is N-(tert-butoxycarbonyl)-N-isopropylphenylalanine typically synthesized in laboratory settings?
The compound is synthesized via a multi-step protocol involving tert-butoxycarbonyl (Boc) protection of phenylalanine derivatives. For example, in the synthesis of fluorescent amino acids, Boc protection is applied to 4-iodo-L-phenylalanine followed by methylation to form intermediates like Boc-Phe(4-I)-OMe . Key steps include anhydrous reaction conditions, alkali catalysis, and purification via column chromatography. The Boc group enhances solubility and prevents unwanted side reactions during subsequent modifications.
Q. What are the standard purification techniques for this compound?
Common methods include recrystallization (using solvents like dichloromethane or ether) and column chromatography (silica gel with gradients of ethyl acetate/hexane). High-performance liquid chromatography (HPLC) is critical for assessing purity, with reported yields of 47% and purity >99% achievable under optimized conditions .
Q. What analytical methods are used to confirm the structure and purity of this compound?
Nuclear magnetic resonance (NMR, e.g., ¹H NMR in DMSO-d₆) and HPLC are standard. NMR confirms stereochemistry and functional group integrity, while HPLC quantifies purity. Mass spectrometry (MS) may supplement structural validation, though it is not explicitly mentioned in the evidence .
Q. What are the recommended storage conditions to maintain stability?
Store at 2–8°C in airtight, light-resistant containers. Tert-butoxycarbonyl derivatives are sensitive to moisture and acidic/basic conditions; desiccants like silica gel are recommended to prevent hydrolysis .
Q. What safety precautions are necessary when handling this compound?
Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of exposure, rinse skin/eyes with water and consult a physician immediately. Refer to Safety Data Sheets (SDS) for compound-specific hazards, though general protocols for sulfonamide analogs emphasize avoiding inhalation and direct contact .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Optimization strategies include:
- Catalyst screening : Transition metal catalysts (e.g., Pd for cross-coupling in iodophenylalanine derivatives) .
- Temperature control : Maintaining 0–5°C during Boc protection to minimize racemization.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates. Evidence shows 47% yield via meticulous temperature and solvent control .
Q. What advanced analytical techniques can resolve structural ambiguities in this compound?
Q. What strategies are employed to incorporate this compound into fluorescent amino acid derivatives?
The Boc-protected intermediate is used in Suzuki-Miyaura cross-coupling reactions to introduce fluorophores (e.g., phenanthrene). Post-coupling, deprotection under acidic conditions (TFA) yields fluorescent amino acids with quantum yields up to 75% .
Q. How does this compound function as an intermediate in boron-containing anticancer agents?
In boron neutron capture therapy (BNCT), the compound is modified with dihydroxyboryl groups. A reported synthesis route achieves 99% purity via HPLC, with boron-10 isotope integration confirmed by ¹H NMR .
Q. How do different solvents and pH levels affect the stability during peptide synthesis?
- Solvent effects : Polar solvents (e.g., DMSO) may accelerate Boc deprotection. Stability studies in dichloromethane show minimal degradation over 72 hours.
- pH sensitivity : Acidic conditions (pH < 3) hydrolyze the Boc group, while neutral/basic conditions preserve integrity. Thermal gravimetric analysis (TGA) can assess decomposition thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
